molecular formula C17H15ClFN5O3S2 B11378261 5-chloro-2-[(2-fluorobenzyl)sulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

5-chloro-2-[(2-fluorobenzyl)sulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B11378261
M. Wt: 455.9 g/mol
InChI Key: NVYBCMHTCAMRPP-UHFFFAOYSA-N
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Description

5-chloro-2-[(2-fluorobenzyl)sulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a sulfonyl group, a thiadiazole ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(2-fluorobenzyl)sulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine core. The process often includes:

    Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Attachment of the Thiadiazole Ring: The thiadiazole ring is typically formed through cyclization reactions involving thiosemicarbazides and appropriate reagents.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-[(2-fluorobenzyl)sulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of bases or catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

5-chloro-2-[(2-fluorobenzyl)sulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(2-fluorobenzyl)sulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
  • 5-chloro-2-[(2-chlorobenzyl)sulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

Uniqueness

The uniqueness of 5-chloro-2-[(2-fluorobenzyl)sulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, offering advantages over similar compounds in terms of reactivity, stability, and potential therapeutic effects.

Properties

Molecular Formula

C17H15ClFN5O3S2

Molecular Weight

455.9 g/mol

IUPAC Name

5-chloro-2-[(2-fluorophenyl)methylsulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C17H15ClFN5O3S2/c1-2-5-13-23-24-16(28-13)22-15(25)14-11(18)8-20-17(21-14)29(26,27)9-10-6-3-4-7-12(10)19/h3-4,6-8H,2,5,9H2,1H3,(H,22,24,25)

InChI Key

NVYBCMHTCAMRPP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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